3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one
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Description
3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is a chemical compound with potential applications in scientific research.
Scientific Research Applications
- This compound has shown promising anti-cancer properties. In a study by Feng et al., a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized . These compounds exhibited moderate to excellent antiproliferative activity against cancer cell lines (Hela, A549, HepG2, and MCF-7). Notably, compound 4c demonstrated the best activity with IC50 values of 13.71, 9.42, 15.06, and 14.77 μM, respectively. The introduction of sulfonyl groups increased the antiproliferative activity of this class of compounds.
- Given the serious threat posed by malignant tumors, compounds like this one could play a crucial role in inhibiting tumor cell proliferation and metastasis. By interfering with DNA synthesis or directly targeting tumor cells, they may offer effective and specific anti-tumor effects .
- Although not directly related to the compound , research on novel triazole derivatives has gained attention. These derivatives exhibit diverse pharmacological activities, including anti-cancer properties. For instance, the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate has been explored .
- While not specific to our compound, the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been an active area of research. These derivatives possess interesting biological activities, and various synthetic strategies have been reported .
Anti-Cancer Activity
Metastasis Inhibition
Novel Triazole Derivatives
Pyrazolo[3,4-b]pyridine Derivatives
properties
IUPAC Name |
3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-26-15-9-7-13(8-10-15)18-20-19(25-22-18)17-16(24)11-12-23(21-17)14-5-3-2-4-6-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGXEUVEKSVNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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